Cas no 1261737-05-6 (4-chloro-6-(difluoromethyl)pyrimidine)

4-chloro-6-(difluoromethyl)pyrimidine 化学的及び物理的性質
名前と識別子
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- Not available
- 4-chloro-6-(difluoromethyl)pyrimidine
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- MDL: MFCD18415625
- インチ: 1S/C5H3ClF2N2/c6-4-1-3(5(7)8)9-2-10-4/h1-2,5H
- InChIKey: BCHVKKJYBOONJO-UHFFFAOYSA-N
- SMILES: ClC1=CC(C(F)F)=NC=N1
4-chloro-6-(difluoromethyl)pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB426223-250 mg |
4-Chloro-6-(difluoromethyl)pyrimidine, 95%; . |
1261737-05-6 | 95% | 250mg |
€667.10 | 2023-04-23 | |
Life Chemicals | F1967-3902-2.5g |
4-chloro-6-(difluoromethyl)pyrimidine |
1261737-05-6 | 95%+ | 2.5g |
$1435.0 | 2023-11-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90952-5G |
4-chloro-6-(difluoromethyl)pyrimidine |
1261737-05-6 | 83% | 5g |
¥ 18,810.00 | 2023-03-31 | |
Chemenu | CM337119-250mg |
4-Chloro-6-(difluoromethyl)pyrimidine |
1261737-05-6 | 95%+ | 250mg |
$1051 | 2021-08-18 | |
Chemenu | CM337119-100mg |
4-Chloro-6-(difluoromethyl)pyrimidine |
1261737-05-6 | 95%+ | 100mg |
$416 | 2023-02-03 | |
Chemenu | CM337119-1g |
4-Chloro-6-(difluoromethyl)pyrimidine |
1261737-05-6 | 95%+ | 1g |
$1155 | 2023-02-03 | |
Life Chemicals | F1967-3902-0.5g |
4-chloro-6-(difluoromethyl)pyrimidine |
1261737-05-6 | 95%+ | 0.5g |
$645.0 | 2023-11-21 | |
Life Chemicals | F1967-3902-1g |
4-chloro-6-(difluoromethyl)pyrimidine |
1261737-05-6 | 95%+ | 1g |
$901.0 | 2023-11-21 | |
Life Chemicals | F1967-3902-5g |
4-chloro-6-(difluoromethyl)pyrimidine |
1261737-05-6 | 95%+ | 5g |
$2290.0 | 2023-11-21 | |
Enamine | EN300-107357-5.0g |
4-chloro-6-(difluoromethyl)pyrimidine |
1261737-05-6 | 95% | 5g |
$2299.0 | 2023-05-03 |
4-chloro-6-(difluoromethyl)pyrimidine 関連文献
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
4-chloro-6-(difluoromethyl)pyrimidineに関する追加情報
4-Chloro-6-(Difluoromethyl)pyrimidine: A Versatile Compound in Modern Pharmaceutical Research
4-Chloro-6-(difluoromethyl)pyrimidine (CAS No. 1261737-05-6) is a highly versatile compound that has gained significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique chemical structure, has shown promising potential in various applications, particularly in the synthesis of novel drugs and the development of new therapeutic agents.
The chemical structure of 4-chloro-6-(difluoromethyl)pyrimidine consists of a pyrimidine ring with a chlorine atom at the 4-position and a difluoromethyl group at the 6-position. This specific arrangement of functional groups imparts unique properties to the molecule, making it an attractive candidate for a wide range of chemical and biological studies.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated compounds in drug discovery. The introduction of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity. In this context, 4-chloro-6-(difluoromethyl)pyrimidine stands out as a key intermediate in the synthesis of fluorinated pyrimidines, which are known for their potent biological activities.
One of the most notable applications of 4-chloro-6-(difluoromethyl)pyrimidine is in the development of antiviral agents. Research has shown that fluorinated pyrimidines can effectively inhibit viral replication by interfering with essential viral enzymes. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-chloro-6-(difluoromethyl)pyrimidine exhibited potent antiviral activity against several RNA viruses, including influenza and coronaviruses. This finding has significant implications for the ongoing efforts to combat viral infections, especially in light of recent global health challenges.
Beyond antiviral applications, 4-chloro-6-(difluoromethyl)pyrimidine has also been explored for its potential as an anticancer agent. Pyrimidine-based compounds have long been recognized for their ability to disrupt DNA synthesis and cell division, making them valuable candidates for cancer therapy. Recent studies have identified specific derivatives of 4-chloro-6-(difluoromethyl)pyrimidine that exhibit selective cytotoxicity against various cancer cell lines. These findings suggest that further optimization and clinical evaluation could lead to the development of new and effective anticancer drugs.
In addition to its therapeutic applications, 4-chloro-6-(difluoromethyl)pyrimidine has also found use in agrochemical research. Fluorinated pyrimidines have been shown to possess herbicidal and fungicidal properties, making them valuable components in the formulation of crop protection products. The unique chemical structure of 4-chloro-6-(difluoromethyl)pyrimidine allows for the design of compounds with enhanced efficacy and reduced environmental impact, addressing the growing need for sustainable agricultural practices.
The synthesis of 4-chloro-6-(difluoromethyl)pyrimidine involves several well-established chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution. Recent advances in synthetic methodologies have led to more efficient and scalable routes for producing this compound, facilitating its widespread use in both academic and industrial settings. For example, a novel one-pot synthesis method reported in Organic Letters has significantly reduced the number of steps required to synthesize 4-chloro-6-(difluoromethyl)pyrimidine, improving overall yield and purity.
The safety profile of 4-chloro-6-(difluoromethyl)pyrimidine is another critical aspect that has been extensively studied. Toxicological evaluations have shown that this compound exhibits low toxicity when used under appropriate conditions. However, as with any chemical compound, proper handling and storage protocols should be followed to ensure safety and compliance with regulatory standards.
In conclusion, 4-chloro-6-(difluoromethyl)pyrimidine (CAS No. 1261737-05-6) is a highly versatile compound with a wide range of applications in pharmaceutical research, agrochemical development, and other fields. Its unique chemical structure and favorable properties make it an attractive candidate for further exploration and optimization. As research continues to uncover new possibilities for this compound, it is likely to play an increasingly important role in advancing scientific knowledge and developing innovative solutions to pressing global challenges.
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